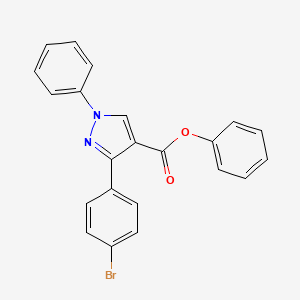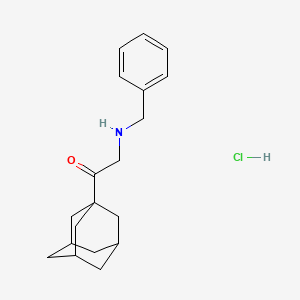![molecular formula C17H11BrN2O2 B4890442 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione, also known as BPIQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is not fully understood. However, it is believed that 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In materials science and organic electronics, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is believed to improve the electrical conductivity and optical properties of the materials it is incorporated into.
Biochemical and Physiological Effects:
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has also been shown to have antioxidant and anti-inflammatory properties. However, the exact biochemical and physiological effects of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is also relatively easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. In medicinal chemistry, researchers are investigating the potential of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a therapeutic agent for the treatment of cancer and other diseases. In materials science, researchers are exploring the use of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a building block for the synthesis of new materials with unique properties. In organic electronics, researchers are investigating the use of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a dopant in organic semiconductors to improve their performance. Overall, the study of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is an exciting area of research with many potential applications.
Méthodes De Synthèse
The synthesis of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves a multi-step process that starts with the synthesis of 3-phenylpyrrole. This intermediate is then reacted with 2-bromo-1,4-naphthoquinone to form the final product, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. The synthesis of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been used as a dopant in organic semiconductors to improve their electrical conductivity.
Propriétés
IUPAC Name |
7-bromo-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-6-7-13-12(8-11)17(22)19-16-15(14(21)9-20(13)16)10-4-2-1-3-5-10/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYRAXGUGBDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=C(N21)C=CC(=C3)Br)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)

![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

